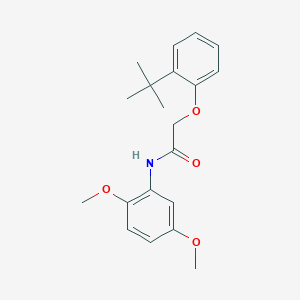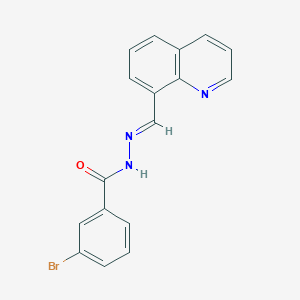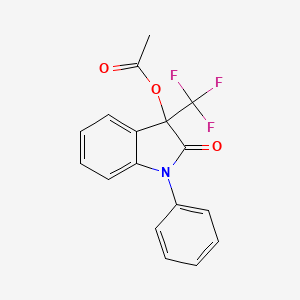![molecular formula C12H18N2O4S2 B5529396 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5529396.png)
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives involves intricate chemical processes that often include reactions such as condensation, chlorination, and nucleophilic substitution. A notable method for synthesizing related morpholine derivatives includes starting from commercially available precursors and undergoing sequential reactions that may involve regioselective O-sulfonylation and cyclization steps to form the morpholine ring (Foschi et al., 2017; Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often elucidated using techniques such as X-ray crystallography. The structural configuration can reveal critical insights, such as the conformation of the morpholine ring and the spatial arrangement of substituents, which are essential for understanding the compound's reactivity and interactions (Kant et al., 2012).
Chemical Reactions and Properties
Morpholine derivatives engage in a variety of chemical reactions, influenced by their functional groups. These reactions can include sulfonylation, where sulfonamide groups are introduced, affecting the compound's chemical properties and reactivity. Such modifications can significantly impact the compound's biological activity and interaction with biological targets (Janakiramudu et al., 2017).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. These properties are often determined through experimental studies that provide insight into the compound's behavior under different conditions (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for understanding the potential applications and safety of morpholine derivatives. These properties are influenced by the compound's functional groups and molecular structure, dictating its behavior in chemical reactions and its interaction with biological systems (Matlock et al., 2015).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-8-5-14(6-9(2)18-8)20(16,17)10-4-11(19-7-10)12(15)13-3/h4,7-9H,5-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOAJXYWXJFNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-hydroxy-3-methoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5529330.png)

![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)
![2-{[(2-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5529349.png)

![8-[3-(benzyloxy)propyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5529363.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5529370.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5529380.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine](/img/structure/B5529391.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5529401.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5529403.png)